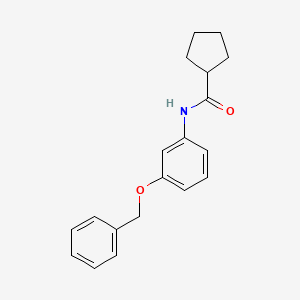
1-(4-Phenylmethoxybenzoyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylmethoxybenzoyl)piperidin-4-one, also known as PMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PMBP belongs to the family of piperidone derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been shown to inhibit the reuptake of dopamine and serotonin, which increases the availability of these neurotransmitters in the synaptic cleft. This, in turn, enhances the activity of the dopaminergic and serotonergic systems, which may contribute to the antidepressant and anxiolytic effects of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one.
Biochemical and Physiological Effects:
1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine oxidase, and the activation of the sigma-1 receptor. These effects may contribute to the antidepressant and anxiolytic properties of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one for lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in psychiatric disorders. However, one of the limitations of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-(4-Phenylmethoxybenzoyl)piperidin-4-one. One area of interest is the development of more potent and selective derivatives of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one that can be used as therapeutic agents for psychiatric disorders. Another area of interest is the investigation of the potential neuroprotective effects of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one, particularly in the context of neurodegenerative disorders, such as Parkinson's disease. Finally, the development of new methods for the synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one may also be an area of future research, with the aim of improving the yield and purity of this compound.
Synthesis Methods
The synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one involves the reaction of 4-phenylmethoxybenzoyl chloride with piperidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid with a melting point of around 120°C. The yield of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one can be improved by using a solvent, such as dichloromethane or chloroform, and by optimizing the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been investigated for its potential applications in medicinal chemistry, particularly in the field of neuropharmacology. Studies have shown that 1-(4-Phenylmethoxybenzoyl)piperidin-4-one exhibits significant affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-(4-Phenylmethoxybenzoyl)piperidin-4-one has also been shown to modulate the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety. These findings suggest that 1-(4-Phenylmethoxybenzoyl)piperidin-4-one may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
1-(4-phenylmethoxybenzoyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-10-12-20(13-11-17)19(22)16-6-8-18(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWPBLDPFUHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)
![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)




